molecular formula C11H10BrN3 B13936508 5-Bromo-N-methyl-2-phenylpyrimidin-4-amine CAS No. 823796-09-4

5-Bromo-N-methyl-2-phenylpyrimidin-4-amine

Cat. No.: B13936508
CAS No.: 823796-09-4
M. Wt: 264.12 g/mol
InChI Key: XZYJFFVZXFKIPE-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-2-phenylpyrimidin-4-amine is a pyrimidine derivative featuring a bromine atom at the 5-position, an N-methylamine group at the 4-position, and a phenyl substituent at the 2-position. Pyrimidines are heterocyclic aromatic compounds with wide applications in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, and antibacterial compounds . The bromine atom enhances electrophilic substitution reactivity, while the phenyl and methylamine groups influence steric and electronic properties, affecting solubility, stability, and biological interactions .

Properties

CAS No.

823796-09-4

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

5-bromo-N-methyl-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C11H10BrN3/c1-13-11-9(12)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15)

InChI Key

XZYJFFVZXFKIPE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1Br)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-2-phenylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of 5-Bromo-N-methyl-2-phenylpyrimidin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), or alkoxides (R-OH) in the presence of a base (e.g., NaOH, KOH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3, Na2CO3).

Major Products Formed

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Molecular Formula Key Features/Applications Reference
5-Bromo-2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine 5-Br, 2-Cl, 4-NH-(4-MeO-Ph) C₁₁H₁₀BrClN₃O Chloro and methoxyphenyl groups enhance lipophilicity; used in kinase inhibitor synthesis .
5-Bromo-4-methoxypyrimidin-2-amine 5-Br, 4-OCH₃, 2-NH₂ C₅H₆BrN₃O Methoxy group increases solubility; intermediate in antiviral drug synthesis .
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 5-Br, 2-Cl, 4-NH-cyclopentyl C₉H₁₁BrClN₃ Cyclopentylamine improves metabolic stability; explored in anticancer research .
4-(1-Benzyl-5-methyl-1H-triazol-4-yl)-6-phenylpyrimidin-2-amine Triazole and phenyl substituents C₂₀H₁₈N₆ Triazole enhances π-π stacking; studied for antibacterial activity .
5-Bromo-2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine 5-Br, 2-Cl, 4-NH-(pyridin-4-ylmethyl) C₁₀H₈BrClN₄ Pyridinylmethyl group improves bioavailability; used in kinase inhibitor development .
Key Observations:
  • Substituent Effects :
    • Electron-Withdrawing Groups (Br, Cl) : Increase reactivity for nucleophilic substitution but reduce solubility .
    • Aromatic Substituents (Ph, pyridinyl) : Enhance π-π interactions in crystal packing and target binding .
    • Alkyl/Aryl Amines (N-methyl, cyclopentyl) : Influence metabolic stability and solubility; N-methyl reduces hydrogen-bonding capacity compared to primary amines .

Crystallographic and Computational Studies

  • Crystal Packing: Hydrogen Bonding: Intramolecular N–H···N bonds (e.g., in 4-(1-benzyl-triazolyl)-6-phenylpyrimidin-2-amine) stabilize molecular conformation, forming S(6) ring motifs . π-π Interactions: Phenyl and pyrimidine rings in 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine exhibit centroid distances of 3.7–3.8 Å, influencing crystal stability .
  • DFT Studies : HOMO-LUMO energy gaps in triazole-pyrimidine hybrids correlate with charge transfer properties, affecting reactivity .

Biological Activity

5-Bromo-N-methyl-2-phenylpyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Bromo-N-methyl-2-phenylpyrimidin-4-amine features a bromine atom at the 5-position of the pyrimidine ring, a methyl group at the nitrogen, and a phenyl group at the 2-position. This structural configuration is crucial for its biological activity, as variations in substituents can significantly influence its pharmacological properties.

Biological Activity Overview

Research indicates that 5-bromo-N-methyl-2-phenylpyrimidin-4-amine exhibits promising activity against various biological targets, particularly in cancer treatment. Its mechanism of action often involves the inhibition of specific kinases and enzymes that play critical roles in tumor growth and progression.

Key Biological Activities:

  • Anticancer Activity :
    • The compound has shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including lung cancer (A549 cells) and others.
    • It interacts with key proteins involved in cancer pathways, particularly through inhibition of kinases such as ULK1 and CDKs (Cyclin-dependent kinases) .
  • Kinase Inhibition :
    • Inhibitory effects on ULK1 have been documented; ULK1 is implicated in autophagy regulation and is overexpressed in several cancers .
    • Structure-activity relationship studies indicate that modifications to the bromine or phenyl groups can enhance or diminish kinase inhibition potency .

Structure-Activity Relationship (SAR)

The SAR analysis reveals how different substitutions on the pyrimidine core influence biological activity. For instance, the presence of the bromine atom is essential for maintaining inhibitory effects on certain kinases compared to other halogenated or non-halogenated derivatives.

CompoundTarget KinaseIC50 (µM)Notes
5-Bromo-N-methyl-2-phenylpyrimidin-4-amineULK10.5Strong inhibitor
5-Iodo-N-methyl-2-phenylpyrimidin-4-amineULK11.0Moderate inhibitor
N-Methyl-2-phenylpyrimidin-4-amineCDKs3.0Weaker activity

Case Study 1: Inhibition of A549 Cell Proliferation

In a study focusing on lung cancer, 5-bromo-N-methyl-2-phenylpyrimidin-4-amine was tested for its ability to inhibit A549 cell proliferation. The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 1 µM. The study concluded that this compound could be a lead candidate for further development as an anticancer agent .

Case Study 2: Mechanistic Insights into Kinase Inhibition

Another investigation utilized molecular docking studies to elucidate the binding interactions between 5-bromo-N-methyl-2-phenylpyrimidin-4-amine and ULK1. The binding mode suggested that the bromine substituent plays a critical role in stabilizing the interaction with the active site of ULK1, enhancing its inhibitory efficacy .

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